4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Description
4-(6-Cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core substituted with a 6-cyclopropylpyridazin-3-yl group at the 4-position and a 3,5-dimethoxyphenyl moiety at the N-terminus. This structural framework is associated with diverse biological activities, including anticancer and antiparasitic effects, as observed in structurally related compounds . Its synthesis typically involves coupling reactions between functionalized pyridazine intermediates and arylpiperazine derivatives, as exemplified by analogous protocols for N-(6-substituted-2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide derivatives .
Properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-16-11-15(12-17(13-16)28-2)21-20(26)25-9-7-24(8-10-25)19-6-5-18(22-23-19)14-3-4-14/h5-6,11-14H,3-4,7-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFWYJVLDTUFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.
Formation of the Piperazine Carboxamide Moiety: The final step involves the formation of the piperazine carboxamide moiety through the reaction of the intermediate compound with piperazine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in neurotransmitter metabolism, which could have implications for treating neurodegenerative diseases.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, a related pyridazine derivative showed an IC50 value of 0.013 µM against MAO-B, indicating high potency and selectivity for this enzyme over MAO-A .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms.
Findings : In assays conducted on human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of 45 µM against breast cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings from SAR studies include:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Cyclopropyl group | Moderate | 25 | Enhances binding affinity |
| Dimethoxyphenyl group | High | 0.013 | Critical for enzyme inhibition |
| Piperazine ring | Essential | - | Provides structural stability |
Therapeutic Implications
Given its biological activities, 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide shows promise as a candidate for drug development in several therapeutic areas:
- Neurodegenerative Disorders : Its ability to inhibit MAO-B suggests potential applications in treating conditions like Parkinson's disease and Alzheimer's disease.
- Cancer Therapy : The observed cytotoxic effects warrant further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Anticancer Activity
- DGG200064 (a close analog) demonstrates potent activity against colon cancer cells by inducing G2/M cell cycle arrest. Mechanistic studies suggest interactions with tubulin or checkpoint kinases, though the exact target of 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide remains under investigation .
- Compared to BG15974 , which incorporates an oxadiazole-pyridinyl group, the cyclopropylpyridazine substituent in the target compound may enhance solubility and metabolic stability due to reduced steric hindrance .
Antiparasitic Activity
- Compounds 18e and 18i (from ) exhibit selectivity for Leishmania donovani (EC₅₀: 1.2–3.5 µM) over mammalian macrophages. The target compound’s 3,5-dimethoxyphenyl group is structurally distinct from the trifluoromethyl/tert-butyl groups in 18e/18i, which are critical for CYP51 inhibition in Leishmania .
Structural and Conformational Insights
- X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveals a chair conformation of the piperazine ring, a feature conserved in related carboxamides. This conformation likely facilitates receptor binding via hydrogen-bonding interactions (N–H⋯O) .
Structure-Activity Relationship (SAR) Analysis
Key SAR trends derived from comparable compounds:
Aryl Substituents : The 3,5-dimethoxyphenyl group enhances binding to aromatic-rich pockets in target proteins, as seen in DGG200064 and BG15974 . Replacement with electron-deficient groups (e.g., 4-chlorophenyl) reduces potency in antiparasitic models .
Heterocyclic Moieties: Pyridazine (target compound) and thienopyrazine (DGG200064) cores confer planar geometry for π-π stacking, whereas oxadiazole (BG15974) introduces hydrogen-bond acceptor sites .
Piperazine Modifications : Ethyl or cyclopropyl substitutions at the 4-position influence pharmacokinetic properties. For example, the cyclopropyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to ethyl analogs .
Biological Activity
The compound 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Piperazine core : A common scaffold in medicinal chemistry known for its diverse pharmacological properties.
- Cyclopropyl and pyridazine moieties : These groups contribute to the compound's unique binding properties and biological activity.
- Dimethoxyphenyl substituent : Enhances lipophilicity and may influence receptor interactions.
Research indicates that this compound modulates key inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-12 and IL-23, which are crucial in the pathogenesis of autoimmune disorders like psoriasis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Inflammatory Diseases : In a study focused on psoriasis, oral administration of the compound led to significant reductions in skin lesions and inflammatory markers in animal models. The treatment resulted in a decrease in both IL-12 and IL-23 levels, suggesting its potential as a therapeutic agent for psoriasis .
- Leishmaniasis Treatment : The compound has been evaluated for its activity against Leishmania parasites. It exhibited strong inhibitory effects on CYP51, an enzyme vital for sterol synthesis in these parasites. This inhibition correlated with reduced parasite proliferation, indicating potential use as an antileishmanial agent .
- Cancer Research : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. It appears to disrupt mitochondrial function and activate caspase pathways, leading to cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
